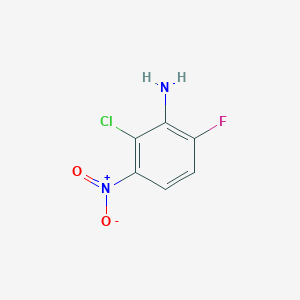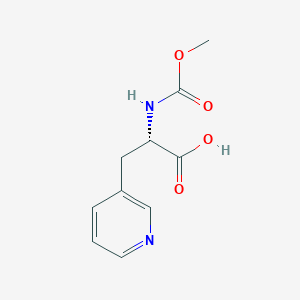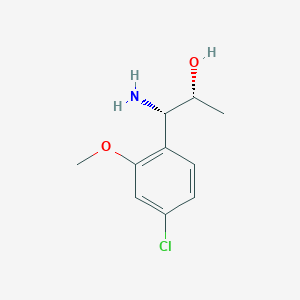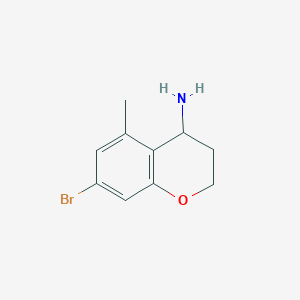
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound with a unique structure characterized by the presence of an amino group and a trifluorophenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2,3,4-trifluorobenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The trifluorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of (3R)-3-nitro-3-(2,3,4-trifluorophenyl)propanoic acid.
Reduction: Formation of (3R)-3-amino-3-phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid: Unique due to the presence of the trifluorophenyl group.
(3R)-3-amino-3-phenylpropanoic acid: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
(3R)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid: Similar structure but different fluorine substitution pattern, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluorophenyl group in this compound imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m1/s1 |
Clave InChI |
VFDYOXDGOOASSJ-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@@H](CC(=O)O)N)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)




![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)




![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)

